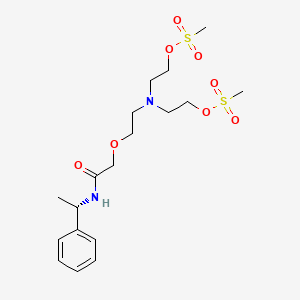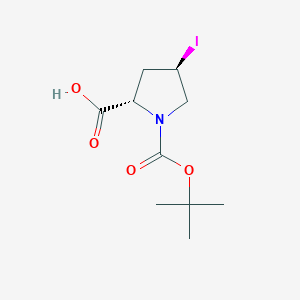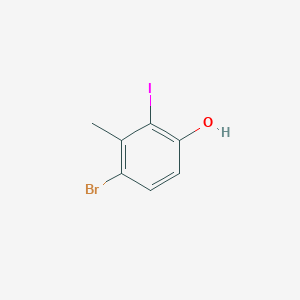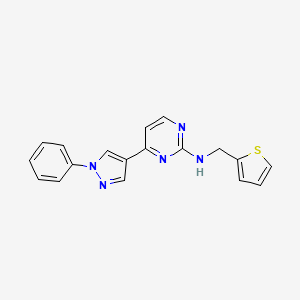
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a phenyl-pyrazole and a thiophen-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Synthesis of the pyrimidine core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.
Applications De Recherche Scientifique
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would depend on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
4-(1-Phenyl-1H-pyrazol-4-yl)-N-(benzyl)pyrimidin-2-amine: Similar structure but with a benzyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine lies in its combination of a pyrimidine core with both a phenyl-pyrazole and a thiophen-2-ylmethyl group. This unique structure may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C18H15N5S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(1-phenylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5S/c1-2-5-15(6-3-1)23-13-14(11-21-23)17-8-9-19-18(22-17)20-12-16-7-4-10-24-16/h1-11,13H,12H2,(H,19,20,22) |
Clé InChI |
DLJBDFTUBTXFPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


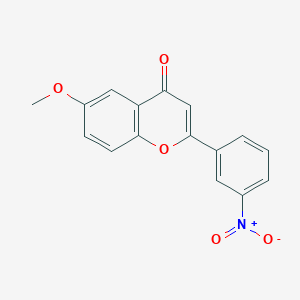

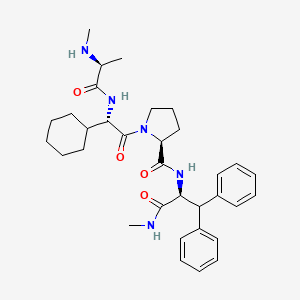

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
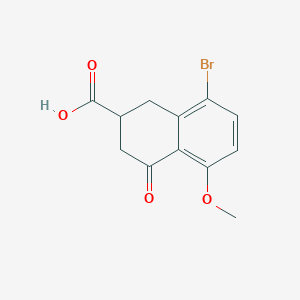
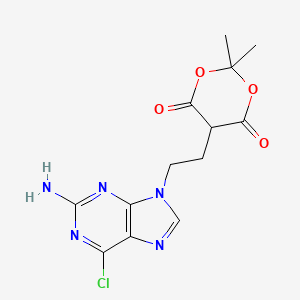
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

